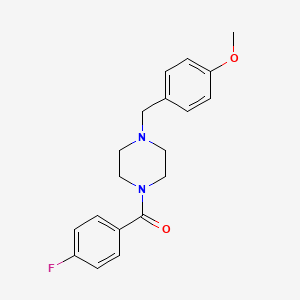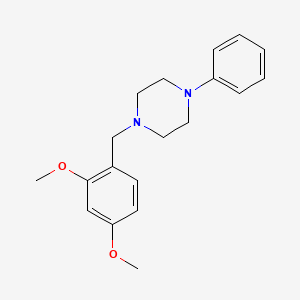![molecular formula C19H32N2O3 B5879194 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer activity. DMXAA was first discovered in the 1980s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
Wirkmechanismus
The exact mechanism of action of 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to stimulate the production of cytokines and chemokines, which are involved in the immune response to cancer. 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one also appears to disrupt the blood supply to tumors, leading to their eventual death.
Biochemical and Physiological Effects:
1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have a number of biochemical and physiological effects. In preclinical studies, 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to induce the production of nitric oxide, which can cause vasodilation and a decrease in blood pressure. 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has also been shown to increase the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one in lab experiments is its potential anti-cancer activity, which makes it a valuable tool for investigating cancer biology and developing new cancer treatments. However, 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is the development of new synthetic methods for producing 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, which could make it more widely available for research purposes. Another area of interest is the investigation of 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one's potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one and its potential applications in cancer treatment.
Synthesemethoden
1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be synthesized through a multistep process involving the reaction of various chemical compounds. One commonly used method involves the reaction of 3,4-dimethylpyrrole-2,5-dione with 3-methylbutanoic acid, followed by the addition of an amine and a reducing agent. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied for its potential anti-cancer activity. In preclinical studies, 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. 1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has also been investigated for its potential use in combination with other anti-cancer drugs to enhance their efficacy.
Eigenschaften
IUPAC Name |
1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-13(2)7-15(22)20-9-18(5)11-21(16(23)8-14(3)4)12-19(6,10-20)17(18)24/h13-14H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOKWVZBPUHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC2(CN(CC(C1)(C2=O)C)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)



![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)

![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)


